2,4-Dibromo-6-chloro-5-methylpyridin-3-amine
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Overview
Description
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and liquid crystals.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the halogen atoms, which can affect charge transport and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chloropyridin-3-amine
- 2,4-Dichloro-6-methylpyridin-3-amine
- 2,4-Dibromo-5-methylpyridin-3-amine
Uniqueness
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyridine ring. This combination provides distinct reactivity and electronic properties, making it suitable for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,4-dibromo-6-chloro-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2ClN2/c1-2-3(7)4(10)5(8)11-6(2)9/h10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQQYTUCXQPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Cl)Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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